![molecular formula C13H9F2N3O2S B3016532 N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-86-0](/img/structure/B3016532.png)
N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess similar properties to other thiazolo[3,2-a]pyrimidine derivatives, which have been studied for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of suitable precursors such as 3,4-dihydropyrimidine-2-thiones with chloroacetate esters or through cyclization reactions with appropriate reagents . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic methods could be applied to obtain this compound.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazole ring fused to a pyrimidine ring. The substitution patterns on the rings, particularly the presence of fluorine atoms and the carboxamide group, can significantly influence the biological activity of these compounds . X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structures of these compounds .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions, including further functionalization of the core structure. The presence of reactive sites such as the carboxamide group and the potential for substitution on the aromatic ring allows for the synthesis of a wide array of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. These properties are crucial for determining the compound's suitability for drug development, as they affect its bioavailability and pharmacokinetics . The presence of fluorine atoms, in particular, can enhance the compound's metabolic stability and membrane permeability .
Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis of Functionalized Compounds
A study detailed the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, indicating a broad range of potential applications in medicinal chemistry due to their structural diversity and complexity (Peterlin-Mašič et al., 2000).
Antimicrobial Properties
Some derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition against bacterial and fungal growth (Akbari et al., 2008); (Gein et al., 2015).
Anti-inflammatory and Antinociceptive Activities
Research into thiazolo[3,2-a]pyrimidine derivatives has uncovered compounds with significant anti-inflammatory and antinociceptive activities, highlighting their potential as leads for the development of new therapeutic agents (Alam et al., 2010).
Conformational and Aggregation Studies
Investigations into the structural modifications of thiazolo[3,2-a]pyrimidines have provided insights into their conformational features and supramolecular aggregation, which are critical for understanding their biological activities and interactions (Nagarajaiah & Begum, 2014).
Synthesis and Reactions for Drug Development
Studies on the synthesis and reactions of Biginelli-compounds, which include thiazolo[3,2-a]pyrimidines, have been conducted to explore their potential in drug development, offering a basis for the creation of novel therapeutic agents (Kappe & Roschger, 1989).
Mechanism of Action
Target of Action
Similar thiazolopyrimidine derivatives have been found to exhibit a wide range of chemotherapeutic effects , suggesting that they may interact with multiple targets. For instance, some thiazolopyrimidines are known to exhibit hypoglycemic, hypolipidemic, and antidiabetic activities , indicating potential interactions with targets involved in glucose and lipid metabolism.
Mode of Action
It is known that the compound undergoes a dimroth rearrangement , a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of different structural analogs, potentially resulting in diverse interactions with biological targets.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, thiazolopyrimidines are known to exhibit hypoglycemic and hypolipidemic activities , suggesting that they may influence pathways related to glucose and lipid metabolism.
Pharmacokinetics
The synthesis of similar thiazolopyrimidine derivatives has been achieved using microwave-assisted techniques , which are known to enhance yield and save time, potentially influencing the compound’s bioavailability.
Result of Action
Similar thiazolopyrimidine derivatives are known to exhibit a wide range of chemotherapeutic effects , suggesting that they may have diverse molecular and cellular impacts.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that the compound undergoes is known to be catalyzed by acids and bases, and is accelerated by heat or light . Additionally, the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the course of the Dimroth rearrangement , potentially influencing the compound’s action, efficacy, and stability.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKURBHCICNVQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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